chemical structure and properties of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine
chemical structure and properties of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine. As a novel heterocyclic compound, it presents a unique scaffold for medicinal chemistry and drug discovery programs. This document synthesizes the available data on its synthesis, physicochemical characteristics, and putative biological activities, offering a foundational resource for researchers in the field. All protocols and data are presented with the aim of ensuring reproducibility and furthering the understanding of this promising molecule.
Introduction
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with morpholine and pyrazole moieties being particularly prevalent in a wide array of approved therapeutics. The fusion of these two pharmacophores in 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine creates a chiral scaffold with a distinct three-dimensional architecture. This unique structural arrangement is anticipated to confer specific binding properties and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, making it an attractive candidate for further investigation. This guide aims to consolidate the current knowledge on this compound and provide a framework for future research and development.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine are summarized below, providing a baseline for its handling, formulation, and analytical characterization.
Molecular Structure
The chemical structure of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine is characterized by a morpholine ring substituted at the 2-position with both a methyl group and a 1-methyl-1H-pyrazol-4-yl group. This substitution creates a chiral center at the C2 position of the morpholine ring.
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
** IUPAC Name:** 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. These values are critical for understanding the compound's behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Molecular Weight | 195.26 g/mol | N/A |
| Exact Mass | 195.137162 g/mol | N/A |
| CLogP | 0.3 | N/A |
| TPSA (Topological Polar Surface Area) | 36.9 Ų | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 3 | N/A |
| Rotatable Bonds | 1 | N/A |
Structural Visualization
The following diagram illustrates the 2D chemical structure of the molecule.
Caption: Generalized synthetic workflow for 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine.
Detailed Experimental Protocol
Step 1: Synthesis of the Morpholine Precursor
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To a solution of the appropriate starting epoxide in a suitable solvent (e.g., isopropanol), add the corresponding amino alcohol derivative.
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The reaction mixture is heated to reflux for a specified period (e.g., 12-24 hours) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is then subjected to a cyclization step, often mediated by an acid catalyst (e.g., sulfuric acid) at elevated temperatures.
Step 2: Introduction of the Pyrazole Moiety
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The substituted morpholine from the previous step is dissolved in an appropriate aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).
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A suitable pyrazole boronic acid or a corresponding organometallic reagent is added to the reaction mixture.
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A palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3 or Cs2CO3) are added to facilitate a Suzuki or a similar cross-coupling reaction.
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The reaction is stirred at room temperature or heated as required, with progress monitored by TLC or LC-MS.
Step 3: Purification
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Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine.
Note: The specific reagents, reaction conditions, and purification methods may vary and should be optimized based on the specific synthetic route chosen.
Potential Applications in Drug Discovery
The unique structural features of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine suggest its potential as a scaffold in various therapeutic areas.
Central Nervous System (CNS) Disorders
The morpholine ring is a common motif in CNS-active compounds due to its ability to improve physicochemical properties such as solubility and metabolic stability. The pyrazole moiety is also found in numerous compounds targeting CNS receptors. The combination of these two heterocycles may lead to novel compounds with activity against targets such as G-protein coupled receptors (GPCRs) or ion channels implicated in neurological and psychiatric disorders.
Oncology
Many kinase inhibitors and other anti-cancer agents incorporate pyrazole and morpholine structures. The rigid and defined three-dimensional orientation of the substituents on the morpholine ring of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine could enable selective interactions with the ATP-binding site of various kinases or other protein targets relevant to oncology.
Future Directions
Further research is warranted to fully elucidate the potential of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine. Key areas for future investigation include:
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Enantioselective Synthesis: Development of a stereospecific synthesis to isolate and characterize the individual enantiomers, as they are likely to exhibit different pharmacological activities.
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In-depth Pharmacological Profiling: Comprehensive screening against a panel of biological targets to identify its primary mechanism of action and potential therapeutic applications.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to explore the impact of modifications to the morpholine and pyrazole rings on biological activity.
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ADME/Tox Profiling: Early assessment of its absorption, distribution, metabolism, excretion, and toxicity properties to evaluate its drug-like potential.
Conclusion
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine represents a promising and underexplored chemical entity with significant potential for drug discovery. This technical guide has provided a foundational overview of its structure, properties, and a general synthetic approach. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into this and related compounds, ultimately leading to the development of novel therapeutics.
